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Cat. No.: B15573859 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Isomaltulose, a structural isomer of sucrose, is a functional sweetener recognized

for its health benefits, including a low glycemic index and non-cariogenic properties.[1][2] It

serves as an ideal substitute for sucrose in various food and pharmaceutical applications.[1][2]

The industrial production of isomaltulose is primarily achieved through the enzymatic

conversion of sucrose, a process catalyzed by the enzyme sucrose isomerase (SIase, EC

5.4.99.11).[1][3][4] This enzyme transforms the α-1,2-glycosidic bond in sucrose into an α-1,6-

glycosidic bond, yielding isomaltulose.[5] Utilizing immobilized enzymes or whole cells

enhances the stability and reusability of the biocatalyst, significantly reducing production costs

and making it suitable for industrial-scale manufacturing.[1][6] This document provides detailed

protocols for the immobilization of sucrose isomerase, the enzymatic conversion process, and

the subsequent analysis of the reaction products.

Biochemical Reaction Pathway
The enzymatic conversion is a one-step isomerization reaction. Sucrose isomerase first

hydrolyzes the glycosidic bond between glucose and fructose in the sucrose molecule.

Subsequently, it facilitates the formation of a new α-1,6-glycosidic bond between the two

monosaccharides to form isomaltulose. A minor by-product, trehalulose (with an α-1,1-

glycosidic bond), is also typically formed.[5][7]
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Figure 1. Enzymatic isomerization of sucrose to isomaltulose.

Data Summary: Reaction Parameters
The efficiency of the enzymatic conversion is highly dependent on reaction conditions such as

the source of the enzyme, pH, temperature, and substrate concentration.

Table 1: Optimal Reaction Conditions for Sucrose Isomerase from Various Microbial Sources
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Microorganism
Source

Optimal pH
Optimal

Temperature (°C)
Reference

Erwinia sp. Ejp617 6.0 40 [8][9]

Raoultella terrigena 5.5 40 [10]

Recombinant Bacillus

pumilus (Immobilized)
4.5 40 [3]

Free Enzyme (from B.

pumilus)
6.0 30 [3]

| Erwinia rhapontici NX-5 | - | 40-45 |[9] |

Table 2: Summary of Isomaltulose Production Yields under Various Experimental Conditions

Biocatalyst
Substrate

Conc. (g/L)
Reaction Time

(h)
Isomaltulose
Yield

Reference

Immobilized C.
glutamicum
cells

500 11
453.0 g/L
(90.6%)

[11]

Purified SIase

from Erwinia sp.
300 3

240.9 g/L

(80.3%)
[8][9]

Immobilized

SIase on

Chitosan

600 12 87.8% [12]

Immobilized B.

pumilus
600 - 87.8% [3]

SIase from R.

terrigena
400 6 81.7% [10]

| Immobilized SIase in PVA-Sodium Alginate | 650 | - | 620.7 g/L (95.5%) |[2] |

Experimental Workflow
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The overall process involves preparing the biocatalyst (either by enzyme purification or cell

culture), immobilizing the catalyst, performing the conversion in a controlled bioreactor, and

analyzing the final product mixture.
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Figure 2. General workflow for isomaltulose production.
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Experimental Protocols
Protocol 1: Immobilization of Sucrose Isomerase in
Calcium Alginate Beads
This protocol describes a common method for encapsulating either whole cells or the purified

enzyme in calcium alginate.

Materials:

Sucrose Isomerase solution or whole-cell suspension

Sodium alginate powder

Calcium chloride (CaCl₂)

Sterile distilled water

Citrate-phosphate buffer (50 mM, pH 6.0)

Procedure:

Prepare Sodium Alginate Solution: Slowly dissolve sodium alginate powder in sterile distilled

water to a final concentration of 2.0-3.0% (w/v). Stir continuously until a homogenous,

viscous solution is formed. Avoid introducing excessive air bubbles.

Prepare Biocatalyst Mixture: Mix the enzyme solution or wet cell paste with the sodium

alginate solution. A typical ratio is 1 part cell mass to 10 parts alginate solution.[11] Ensure

the mixture is homogenous.

Prepare CaCl₂ Solution: Prepare a 2.0-8.0% (w/v) calcium chloride solution in a separate

beaker.[11]

Form Beads: Using a syringe or a peristaltic pump, drop the biocatalyst-alginate mixture into

the CaCl₂ solution from a height of about 5-10 cm. The droplets will instantly form gel beads

upon contact with the calcium ions.
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Cure the Beads: Allow the beads to harden (cure) in the CaCl₂ solution for at least 1-2 hours

at 4°C with gentle agitation.[11]

Wash the Beads: Decant the CaCl₂ solution and wash the immobilized beads thoroughly with

sterile distilled water or buffer (e.g., 50 mM citrate-phosphate buffer, pH 6.0) to remove

excess calcium ions and unentrapped enzyme/cells.[11]

Storage: The immobilized beads can be used immediately or stored in buffer at 4°C until use.

Protocol 2: Batch Conversion of Sucrose to
Isomaltulose
This protocol outlines the procedure for a typical batch reaction using the immobilized

biocatalyst.

Materials:

Immobilized sucrose isomerase beads (from Protocol 1)

Sucrose

Citric acid-Na₂HPO₄ buffer (50 mM, adjust to desired pH, e.g., 4.5-6.0)

Shaking incubator or stirred-tank bioreactor

Water bath

Procedure:

Prepare Substrate Solution: Prepare a high-concentration sucrose solution (e.g., 500-650

g/L) in the appropriate buffer.[2][11][12] Adjust the pH to the optimal value for the specific

enzyme being used (see Table 1).

Initiate Reaction: Add the washed, immobilized beads to the sucrose solution in a sterile

flask or bioreactor. A typical loading is 10-15% (v/v) of beads to the total reaction volume. For

example, add 15 U of enzyme activity per gram of sucrose.[12]
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Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35-40°C) with

gentle agitation (e.g., 150 rpm) to ensure adequate mixing without disrupting the beads.[3]

[11]

Monitor Reaction: Take samples at regular time intervals (e.g., every 1-2 hours) to monitor

the progress of the conversion via HPLC analysis (see Protocol 3).

Terminate Reaction: Once the desired conversion rate is achieved (typically within 6-12

hours), stop the reaction.[10][12] This can be done by separating the beads from the solution

via filtration or decantation. The reaction in the collected supernatant can be permanently

stopped by heating it to 100°C for 5-10 minutes to denature any leaked enzyme.[11]

Catalyst Recovery: The recovered immobilized beads can be washed with buffer and reused

for subsequent batches. Studies have shown high stability for over 15-25 repeated batches.

[11][12]

Protocol 3: HPLC Analysis of Sugars
This protocol describes a high-performance liquid chromatography (HPLC) method for the

separation and quantification of sucrose, isomaltulose, glucose, and fructose.

Instrumentation & Columns:

HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering

Detector (ELSD).[13]

Column: A carbohydrate analysis column or an amino-propyl column is typically used.

Hydrophilic Interaction Liquid Chromatography (HILIC) mode is effective for separating these

sugars.[13]

Chromatographic Conditions:

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a low

concentration aqueous buffer like ammonium formate) is commonly used. A typical starting

composition is 80-85% acetonitrile and 15-20% aqueous buffer.[13]

Flow Rate: 1.0 - 2.0 mL/min.[13]
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Column Temperature: 30-40°C.

Detector Temperature: 35-40°C (for RID).

Injection Volume: 5 - 20 µL.

Procedure:

Sample Preparation: Dilute the samples collected from the reaction mixture with the mobile

phase to bring the sugar concentrations within the linear range of the detector. Filter the

diluted samples through a 0.22 µm syringe filter before injection.[10]

Standard Preparation: Prepare a series of standard solutions containing known

concentrations of pure sucrose, isomaltulose, glucose, and fructose.

Calibration: Inject the standards to generate a calibration curve for each sugar, plotting peak

area against concentration.

Sample Analysis: Inject the prepared samples into the HPLC system.

Quantification: Identify the peaks in the sample chromatograms by comparing their retention

times with the standards. Quantify the concentration of each sugar using the corresponding

calibration curve. The conversion yield can be calculated as the molar concentration of

isomaltulose produced divided by the initial molar concentration of sucrose.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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